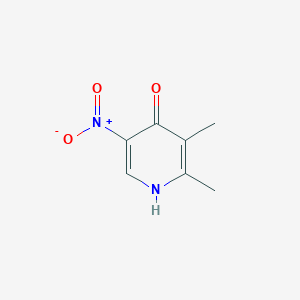![molecular formula C10H12O4S B1429246 2-[3-(Ethanesulfonyl)phenyl]acetic acid CAS No. 1363179-55-8](/img/structure/B1429246.png)
2-[3-(Ethanesulfonyl)phenyl]acetic acid
Übersicht
Beschreibung
2-[3-(Ethanesulfonyl)phenyl]acetic acid, also known as ESPA, is an organic compound with the chemical formula C10H12O4S and a molecular weight of 228.27 . It is widely used in scientific experiments due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 2-[3-(Ethanesulfonyl)phenyl]acetic acid consists of a phenyl group (a ring of six carbon atoms) attached to an acetic acid group (a two-carbon chain ending in a carboxylic acid group), with an ethanesulfonyl group (a two-carbon chain ending in a sulfonyl group) attached to the phenyl group .Physical And Chemical Properties Analysis
2-[3-(Ethanesulfonyl)phenyl]acetic acid is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be provided by the manufacturer or detailed in a material safety data sheet .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry:
- "2-[3-(Ethanesulfonyl)phenyl]acetic acid" is an intermediate in synthesizing various organic compounds. For example, it is used in the synthesis of 4-Phenyl-2-Butanone, a compound with potential applications in medicine and as an anti-inflammatory agent (Jiangli Zhang, 2005).
- It also plays a role in the fabrication of complex organic molecules such as 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate, which exhibits extensive hydrogen bonding and potential for various chemical applications (P. Prayzner et al., 1996).
Chemical Structure and Properties:
- Research has been conducted on the structural properties of related compounds. For instance, (S) 2-phenyl-2-(p-tolylsulfonylamino)acetic acid has been studied for its structure, acidity, and the coordination polymers of its alkali carboxylates, providing insights into the chemical behavior of similar compounds (A. M. Duarte-Hernández et al., 2015).
Pharmaceutical and Medicinal Chemistry:
- In the field of pharmaceuticals, derivatives of (2-phenoxyphenyl)acetic acids, closely related to "2-[3-(Ethanesulfonyl)phenyl]acetic acid", have been synthesized and evaluated for their anti-inflammatory activity, indicating its potential use in the development of new therapeutic agents (D. C. Atkinson et al., 1983).
Catalysis and Chemical Reactions:
- The compound is relevant in the study of catalysis, such as in the hydrogenation of acetic acid over platinum-supported catalysts. Understanding the reaction mechanisms can inform the design of more efficient industrial chemical processes (W. Rachmady & M. Vannice, 2000).
Analytical Chemistry:
- It has been studied in analytical chemistry contexts, like in the gas chromatographic-mass spectrometric determination of phenylacetic acid in human blood, a process important for medical diagnostics and biochemical research (G. Mangani et al., 2004).
Organic Acid Formation:
- Research into the Maillard reaction cascade has shown the formation of acetic acid from beta-dicarbonyl cleavage mechanisms, which could be relevant to the study of "2-[3-(Ethanesulfonyl)phenyl]acetic acid" and its derivatives (T. Davidek et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-ethylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMOVHJPAKHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Ethanesulfonyl)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















